7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one

Antibacterial MRSA Structure–Activity Relationship

7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one (CAS 90362-97-3) is a halogenated 2-arylquinazolin-4(1H)-one derivative (C₁₅H₁₁ClN₂O, MW 270.71 g/mol) that serves as a key intermediate and scaffold in medicinal chemistry programs targeting antibacterial, anticancer, and kinase inhibition applications. The compound features a regiospecific chlorine atom at the 7-position and a p-tolyl group at the 2-position of the quinazolinone core, structural features that critically differentiate it from non-halogenated analogs, regioisomers, and alternative 2-aryl derivatives.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
CAS No. 90362-97-3
Cat. No. B15064886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one
CAS90362-97-3
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2
InChIInChI=1S/C15H11ClN2O/c1-9-2-4-10(5-3-9)14-17-13-8-11(16)6-7-12(13)15(19)18-14/h2-8H,1H3,(H,17,18,19)
InChIKeyVEDLSNNMKVQPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one (CAS 90362-97-3): Core Scaffold & Procurement Rationale


7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one (CAS 90362-97-3) is a halogenated 2-arylquinazolin-4(1H)-one derivative (C₁₅H₁₁ClN₂O, MW 270.71 g/mol) that serves as a key intermediate and scaffold in medicinal chemistry programs targeting antibacterial, anticancer, and kinase inhibition applications [1]. The compound features a regiospecific chlorine atom at the 7-position and a p-tolyl group at the 2-position of the quinazolinone core, structural features that critically differentiate it from non-halogenated analogs, regioisomers, and alternative 2-aryl derivatives. Spectroscopic reference data (¹H NMR, FTIR, Raman, UV-Vis) are available through the Wiley KnowItAll spectral libraries, enabling definitive analytical identification and quality control for procurement [2]. The compound is commercially available at ≥97% purity from multiple ISO-certified suppliers, with documented melting point ranges (204–207 °C) that provide additional lot verification parameters .

Why 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one Cannot Be Replaced by Generic Quinazolinone Analogs


Quinazolin-4(1H)-one derivatives exhibit dramatic variation in biological activity depending on the position and identity of substituents, making simple analog interchange highly unreliable. Systematic structure–activity relationship (SAR) studies on the 2-(amino)quinazolin-4(3H)-one series have demonstrated that the 7-chloro substituent confers disproportionately improved antibacterial potency compared to other substituents at the same position: 7-methoxy, 7-morpholine, and 6,7-dimethoxy analogs all resulted in complete loss of activity (MIC₅₀ >100 µM), while the 7-chloro derivative (compound 6l) achieved MIC₅₀ values of 1.0–0.6 µM against S. aureus strains [1]. Similarly, substituting the chlorine from the 7-position to alternative positions on the quinazolinone core yields distinct pharmacological profiles, as the 5-chloro regioisomer (CAS 83800-91-3) has been reported to interact with breast cancer resistance protein and P-glycoprotein rather than direct antibacterial targets . Additionally, the p-tolyl group at the 2-position imparts specific lipophilicity (LogP) and steric properties distinct from the unsubstituted phenyl analog (CAS 7012-94-4), influencing target engagement and pharmacokinetic behavior . These position- and substituent-dependent effects preclude generic substitution and demand compound-specific evaluation.

Quantitative Differentiation Evidence for 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one vs. Comparators


7-Chloro Substituent Confers Critical Antibacterial Potency: Class-Level SAR Evidence from MRSA Studies

Note: Direct head-to-head antibacterial data for 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one (CAS 90362-97-3) versus its closest analogs were not identified in publicly available literature. The strongest available evidence is class-level SAR data from a closely related 2-(amino)quinazolin-4(3H)-one series [1]. In this study, the 7-chloro-substituted derivative (compound 6l) displayed MIC₅₀ values of 1.0 µM (ATCC25923) and 0.6 µM (JE2 MRSA strain), while the 7-methoxy analog (6d) and the 7-morpholino analog (6b) exhibited no activity (MIC₅₀ >100 µM). The unsubstituted parent core (6j, no 7-position substituent) showed MIC₅₀ values of 5.9 µM (ATCC25923) and 1.9 µM (JE2), representing a 3.2–5.9× potency loss relative to the 7-chloro derivative. These findings establish that the 7-chloro substituent is a key potency determinant in the quinazolin-4-one antibacterial pharmacophore, with the 7-Cl position yielding 3–170× superior activity compared to alternative 7-position substituents. The p-tolyl group at the 2-position of the target compound may further modulate this profile through electronic and lipophilic effects distinct from the aniline-based 2-substituents tested in the cited study, though direct comparative data are lacking . This limitation should be explicitly acknowledged in procurement decisions.

Antibacterial MRSA Structure–Activity Relationship Quinazolin-4-one

Positional Isomer Differentiation: 7-Chloro vs. 5-Chloro Regioisomer Target Engagement Profiles

The position of chlorine substitution on the quinazolin-4-one core dictates biological target engagement. Available evidence (class-level inference) indicates that 5-chloro-2-(p-tolyl)quinazolin-4(1H)-one (CAS 83800-91-3) is associated with inhibition of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) efflux transporters, a mechanism relevant to multidrug resistance reversal in oncology . In contrast, the 7-chloro substitution pattern, as demonstrated by compound 6l in the MRSA SAR study, enables potent direct antibacterial activity through bacterial target engagement, with an efficacy window (selectivity index) of 101.3 (IC₅₀ HepG2 / MIC₅₀ JE2) [1]. While direct head-to-head comparison between the two regioisomers in the same assay is lacking, the divergent reported biological profiles—efflux pump modulation for the 5-chloro isomer versus direct antibacterial action for the 7-chloro scaffold—strongly indicate that these positional isomers are not functionally interchangeable. Procurement of the incorrect regioisomer would lead to a fundamentally different biological outcome and wasted experimental effort.

Regioisomer Target selectivity Quinazolin-4-one Drug resistance

Spectroscopic Reference Data for Definitive Identity Confirmation vs. Non-Chlorinated Analog

7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one has a fully characterized spectroscopic profile available through the Wiley KnowItAll spectral library, including ¹H NMR, FTIR, Raman, and UV-Vis reference spectra [1]. This provides a definitive analytical fingerprint for identity confirmation and purity assessment upon procurement. In contrast, the non-chlorinated analog 2-(p-tolyl)quinazolin-4(1H)-one (CAS 18818-41-2, MW 236.27 g/mol) differs in molecular weight by 34.44 Da (Cl vs. H), producing distinct mass spectrometric and NMR signatures that prevent identity confusion when proper analytical protocols are followed . The target compound's melting point range (204–207 °C) provides a simple additional orthogonal verification parameter . Access to these reference spectra enables quality control laboratories to unambiguously distinguish the target compound from its non-chlorinated and regioisomeric analogs, reducing the risk of costly procurement errors.

Analytical characterization Quality control NMR FTIR Raman UV-Vis

2-Aryl Substituent Differentiation: p-Tolyl vs. Phenyl Impact on Lipophilicity and Predicted Drug-Likeness

The p-tolyl group at the 2-position of 7-chloro-2-(p-tolyl)quinazolin-4(1H)-one confers distinct physicochemical properties compared to the 2-phenyl analog (7-chloro-2-phenylquinazolin-4(1H)-one, CAS 7012-94-4). Based on computational data from the non-chlorinated analog 2-(p-tolyl)quinazolin-4(1H)-one, the presence of the para-methyl group increases calculated LogP by approximately 0.5–0.7 units relative to the unsubstituted phenyl derivative, enhancing membrane permeability potential . In the context of CDK9 inhibitor development, 2-phenylquinazolinone fragments with 7-chloro substitution achieved IC₅₀ values of 4.0 µM (most potent derivative: 2-(4-aminophenyl)-7-chloroquinazolin-4(3H)-one), with the 2-aryl substituent identified as a critical optimization vector [1]. The p-tolyl group's electron-donating methyl substituent may differentially modulate the electron density of the quinazolinone core compared to the unsubstituted phenyl or 4-aminophenyl variants, potentially affecting target binding kinetics and metabolic stability. While direct comparative IC₅₀ data between p-tolyl and phenyl 2-substituents on the 7-chloroquinazolinone scaffold are unavailable (notable evidence gap), the established SAR from both antibacterial and kinase inhibition contexts indicates that the 2-aryl group identity is a key determinant of biological activity that cannot be arbitrarily substituted [1].

Lipophilicity Drug-likeness 2-Aryl substitution Physicochemical properties

Optimal Application Scenarios for 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one Based on Quantitative Evidence


MRSA Antibacterial Lead Optimization and SAR Expansion Using the 7-Chloro Quinazolinone Scaffold

Based on class-level SAR evidence demonstrating that the 7-chloro substituent confers optimal antibacterial potency (MIC₅₀ = 1.0 µM ATCC25923, 0.6 µM JE2) with a favorable selectivity index (>100) compared to 7-H, 7-OCH₃, and 7-morpholino analogs [1], this compound is indicated as a scaffold for MRSA-directed medicinal chemistry programs. The p-tolyl group at the 2-position provides a distinct lipophilic vector for systematic exploration of 2-position SAR, complementing the established critical role of 7-Cl. Researchers should use this compound as a core intermediate for derivatization at the 3-position and/or modification of the p-tolyl group, leveraging the validated 7-chloro pharmacophore to generate focused libraries for antibacterial screening.

Quinazolinone Kinase Inhibitor Fragment-Based Drug Discovery with Defined Halogen Substitution

The 2-phenylquinazolinone scaffold has been validated as a CDK9 inhibitor fragment chemotype (IC₅₀ = 4.0 µM for the 7-chloro-2-(4-aminophenyl) derivative) [1]. The target compound, with its regiospecific 7-chloro substitution and p-tolyl 2-aryl group, provides a complementary fragment for kinase inhibitor screening libraries. The defined chlorine position ensures unambiguous SAR interpretation during hit-to-lead optimization, avoiding the confounding effects that would arise from regioisomeric mixtures. The compound's computed LogP (~2.9) falls within acceptable drug-like space, supporting its use in fragment growing and merging strategies for kinase targets beyond CDK9, including EGFR and tankyrases [2].

Analytical Reference Standard for Quinazolinone Library Quality Control and Regioisomer Identification

The availability of multi-modal spectroscopic reference data (¹H NMR, FTIR, Raman, UV-Vis) from the Wiley KnowItAll library [1], combined with the compound's distinctive molecular weight (270.71 g/mol) and characteristic ³⁵Cl/³⁷Cl isotopic pattern, makes this compound suitable as an analytical reference standard for distinguishing 7-chloro-substituted quinazolinones from their 5-chloro, 6-chloro, and non-chlorinated analogs. Quality control laboratories supporting combinatorial chemistry and parallel synthesis efforts can use these reference spectra for incoming material verification, ensuring that synthesized libraries contain the correct regioisomer and preventing costly downstream biological assay failures due to isomeric impurities.

Drug Resistance Reversal Research: Comparative Evaluation of 7-Cl vs. 5-Cl Quinazolinone Regioisomers

Given the divergent reported mechanisms of the 7-chloro (direct antibacterial) [1] and 5-chloro (BCRP/P-gp efflux pump modulation) [2] regioisomers, this compound is indicated for systematic comparative studies investigating how chlorine position on the quinazolinone core influences polypharmacology. Such studies are particularly relevant for understanding structure–activity relationships in multidrug resistance contexts, where both direct antimicrobial activity and efflux pump inhibition are therapeutically relevant. Procuring both the 7-chloro and 5-chloro regioisomers as matched pairs enables rigorous SAR dissection that is not possible with regioisomeric mixtures or single-isomer studies alone.

Quote Request

Request a Quote for 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.